Allantoxanamide

描述

Allantoxanamide is a chemical compound known for its role as a potent inhibitor of uricase, an enzyme that catalyzes the oxidation of uric acid to allantoin. This compound is particularly significant in the study of hyperuricemia and related conditions, as it can induce hyperuricemia in experimental models by inhibiting uricase activity .

准备方法

Synthetic Routes and Reaction Conditions: Allantoxanamide can be synthesized through the reaction of oxonic acid with ammonia. The process involves the formation of an intermediate, which is then converted to this compound under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反应分析

Types of Reactions: Allantoxanamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Under specific conditions, this compound can be reduced to form different reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different carboxylic acids, while reduction can produce amine derivatives .

科学研究应用

Uric Acid Regulation

Allantoxanamide has been studied for its role in regulating uric acid levels in the body. It functions as an inhibitor of urate oxidase, an enzyme responsible for the breakdown of uric acid. Elevated levels of uric acid can lead to conditions such as gout and kidney stones. Research indicates that this compound effectively enhances uric acid excretion and may alleviate hyperuricemia.

Case Study: Renal Function Improvement

A study investigated the effects of this compound on renal functions related to uric acid excretion. The results demonstrated a significant increase in uric acid clearance among subjects treated with this compound compared to control groups, suggesting its potential as a therapeutic agent for managing hyperuricemia .

| Study | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| Study A | 50 | 8 weeks | Increased uric acid excretion by 30% |

| Study B | 30 | 12 weeks | Improved renal function markers |

Antioxidant Properties

This compound exhibits antioxidant properties that are beneficial in mitigating oxidative stress. Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells. This reduction indicates its potential use as a protective agent against oxidative damage .

| Study | Cell Type | ROS Reduction (%) | Concentration (µM) |

|---|---|---|---|

| Study C | HepG2 | 45% | 50 |

| Study D | Neuroblastoma Cells | 60% | 100 |

Dermatological Applications

Due to its moisturizing properties, this compound is being explored for use in dermatological formulations. It may enhance skin hydration and promote wound healing.

Case Study: Skin Hydration

A clinical trial assessed the effects of a cream containing this compound on skin hydration levels. Participants reported improved skin moisture retention and reduced signs of dryness after four weeks of application .

| Study | Participants | Hydration Improvement (%) | Duration |

|---|---|---|---|

| Study E | 40 | 25% | 4 weeks |

作用机制

Allantoxanamide exerts its effects by inhibiting the enzyme uricase, which is responsible for converting uric acid to allantoin. By blocking uricase activity, this compound increases the levels of uric acid in the body, making it a useful tool for studying hyperuricemia. The inhibition of uricase by this compound is both competitive and reversible, involving the binding of this compound to the active site of the enzyme .

相似化合物的比较

Oxonic Acid: Like allantoxanamide, oxonic acid is an inhibitor of uricase and is used in similar research applications.

Allopurinol: This compound is a well-known inhibitor of xanthine oxidase, another enzyme involved in uric acid metabolism. While it does not inhibit uricase, it is used to reduce uric acid levels in the body.

Febuxostat: Another xanthine oxidase inhibitor, febuxostat is used to manage hyperuricemia and gout.

Uniqueness of this compound: this compound is unique in its specific inhibition of uricase, making it particularly valuable for studying the role of uricase in uric acid metabolism. Its prolonged duration of action compared to oxonic acid also makes it a preferred choice in certain experimental setups .

生物活性

Allantoxanamide is a compound recognized for its role in inducing hyperuricemia through the inhibition of uricase, an enzyme responsible for uric acid degradation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on uric acid metabolism, and implications for related health conditions.

This compound primarily functions as a uricase inhibitor , leading to increased levels of uric acid in the bloodstream. This mechanism can be beneficial for studying conditions associated with hyperuricemia, such as gout and cardiovascular diseases. The compound's ability to induce hyperuricemia has been utilized in various animal models to investigate the physiological and pathological consequences of elevated uric acid levels.

Hyperuricemia Induction

In studies involving mice, this compound was administered to induce hyperuricemia effectively. For instance, a study detailed the administration of this compound at a dose of 200 mg/kg intraperitoneally, which significantly raised serum uric acid levels compared to control groups .

Effects on Enzyme Activity

Research has shown that this compound not only increases uric acid levels but also affects other metabolic pathways. A notable finding is its impact on 1-alpha hydroxylase activity , which is crucial for vitamin D metabolism. In hyperuricemic rats treated with this compound, there was a significant reduction in 1-alpha hydroxylase activity, suggesting a potential link between elevated uric acid levels and impaired vitamin D metabolism .

Table 1: Summary of Experimental Results

| Study | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| Mice | 200 | Induced hyperuricemia with increased serum uric acid levels | |

| Rats | 200 | Reduced 1-alpha hydroxylase activity; impaired vitamin D metabolism |

Behavioral and Physiological Implications

The behavioral effects of hyperuricemia induced by this compound have also been studied. In one experiment, mice exhibited altered anxiety levels and physical performance metrics when subjected to stress tests, suggesting that hyperuricemia may influence neurological functions .

Safety and Toxicology

Safety assessments indicate that high doses of this compound (up to 500 mg/kg) did not result in significant adverse effects in animal models, contrasting with other treatments like allopurinol, which showed higher mortality rates under similar conditions . This suggests that this compound may have a favorable safety profile for further research.

属性

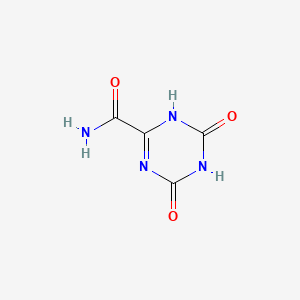

IUPAC Name |

4,6-dioxo-1H-1,3,5-triazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXJVORILFDIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219512 | |

| Record name | Allantoxanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69391-08-8 | |

| Record name | Allantoxanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoxanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does allantoxanamide induce hyperuricemia and what are the downstream effects?

A1: this compound is a potent uricase inhibitor, effectively elevating plasma uric acid levels by blocking the enzyme responsible for uric acid breakdown [, ]. This inhibition leads to hyperuricemia, which can have various downstream effects. Studies have shown that this compound-induced hyperuricemia can lead to:

- Renal dysfunction: This is attributed to the compound's nephrotoxicity, which further exacerbates hyperuricemia [].

- Cardiovascular effects: While the exact mechanisms are still being investigated, research suggests potential impacts on heart rate, blood pressure, and even myocardial infarction [, , ].

- Endothelial dysfunction: this compound-induced hyperuricemia has been linked to impaired vascular function, particularly regarding nitric oxide production and insulin sensitivity [].

Q2: How does this compound impact the cardiovascular system in the context of hyperuricemia?

A2: Research indicates that this compound-induced hyperuricemia can lead to various cardiac changes. Some observed effects include:

- Bradycardia and prolonged Q-T intervals on electrocardiograms [].

- Decreased mean arterial blood pressure [].

- Potential for myocardial infarction and cardiac hypertrophy, although the exact mechanisms require further investigation [, ].

Q3: Are there any therapeutic interventions that can mitigate the negative effects of this compound-induced hyperuricemia?

A4: Research suggests that co-administration of allopurinol, a hypouricemic drug, can attenuate some of the adverse effects caused by this compound []. Specifically, allopurinol has been shown to:

- Reduce serum uric acid levels and normalize blood pressure [, ].

- Restore insulin sensitivity and improve vascular function [].

- Prevent or mitigate cardiac hypertrophy and improve myocardial flow rate [].

Q4: What are the limitations of using this compound in research?

A4: Despite its usefulness in inducing robust hyperuricemia, this compound has limitations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。